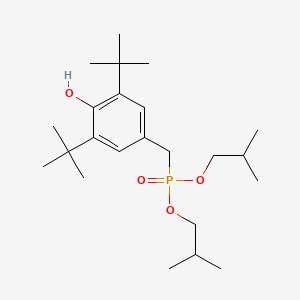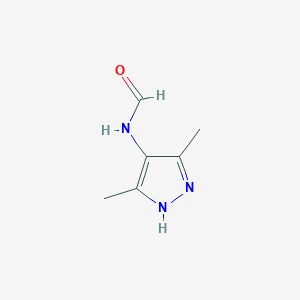![molecular formula C17H19Cl2N9O2 B11707270 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジドは、オキサジアゾール環、トリアゾール環、およびカルボヒドラジド部分など、複数の官能基を特徴とする複雑な有機化合物です。
製造方法
合成ルートと反応条件
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジドの合成は、一般的に容易に入手可能な出発物質から始まり、複数のステップを含みます。重要なステップには以下が含まれます。
オキサジアゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより実現できます。
トリアゾール環の合成:
カルボヒドラジド部分の導入: これは、ヒドラジン誘導体を適切なカルボニル化合物と反応させることで行うことができます。
最終的なカップリング反応: 最終ステップは、制御された条件下で中間体の化合物を縮合させて目的の生成物を形成することです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ルートを最適化することにより行われる可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring:
Introduction of the carbohydrazide moiety: This can be done by reacting hydrazine derivatives with suitable carbonyl compounds.
Final coupling reaction: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジドは、以下を含むさまざまな種類の化学反応を受けることができます。
酸化: アミノ基は酸化されてニトロ誘導体になる可能性があります。
還元: ニトロ基はアミノ基に戻すことができます。
置換: ジクロロフェニル基は求核置換反応を受ける可能性があります。
縮合: カルボヒドラジド部分は、アルデヒドやケトンとの縮合反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
縮合: 酸性または塩基性触媒は、縮合反応を促進するためにしばしば使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アミノ基の酸化はニトロ誘導体を生成しますが、還元はアミノ基に戻します。
科学研究への応用
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジドは、科学研究においていくつかの応用があります。
医薬品化学: この化合物は、抗菌剤、抗がん剤、抗炎症剤としての可能性について調査されています。
材料科学: 特定の電子特性、光学特性、または機械特性を持つ高度な材料の開発に使用できます。
工業化学: この化合物は、他の複雑な分子や材料の合成の前駆体として役立ちます。
科学的研究の応用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules and materials.
作用機序
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジドの作用機序は、特定の分子標的や経路との相互作用を含みます。たとえば、薬効のある用途では、特定の酵素やタンパク質の活性を阻害することで、治療効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジド: は、以下のようなオキサジアゾール環とトリアゾール環を含む他の化合物と構造的類似性を共有しています。
独自性
1-(4-アミノ-1,2,5-オキサジアゾール-3-イル)-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]-5-[(ジエチルアミノ)メチル]-1H-1,2,3-トリアゾール-4-カルボヒドラジドの独自性は、その官能基と構造的特徴の特定の組み合わせにあり、これは独特の化学的および生物学的特性を付与します。これにより、さまざまな科学的および工業的用途に役立つ化合物となります。
特性
分子式 |
C17H19Cl2N9O2 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2N9O2/c1-3-27(4-2)9-13-14(22-26-28(13)16-15(20)24-30-25-16)17(29)23-21-8-10-5-6-11(18)7-12(10)19/h5-8H,3-4,9H2,1-2H3,(H2,20,24)(H,23,29)/b21-8+ |
InChIキー |
SZDGVMKKTDWLOS-ODCIPOBUSA-N |
異性体SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)






![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

